molecular formula C13H10Cl2N2O B2901081 N-(4-amino-2-chlorophenyl)-4-chlorobenzamide CAS No. 861438-69-9

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide

Cat. No.: B2901081
CAS No.: 861438-69-9
M. Wt: 281.14
InChI Key: FAOVFYZBJIRKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide is a chemical compound with the molecular formula C13H11Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amine group and two chlorine atoms attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide typically involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVFYZBJIRKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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